

Cloperidone structure-activity relationship analysis

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Compound Focus: Cloperidone

CAS No.: 525-26-8

Cat. No.: S3631205

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Cloperidone as an Inhibitor of CYP2C9

Recent research has identified **Cloperidone** as a **strong inhibitor** of the cytochrome P450 2C9 (CYP2C9) enzyme [1] [2]. This enzyme is responsible for metabolizing approximately 15% of clinically administered drugs [1]. The identification was made using a novel machine learning approach, which was later validated through *in vitro* experiments [1].

The experimental data for **Cloperidone** and other newly identified inhibitors is summarized in the table below.

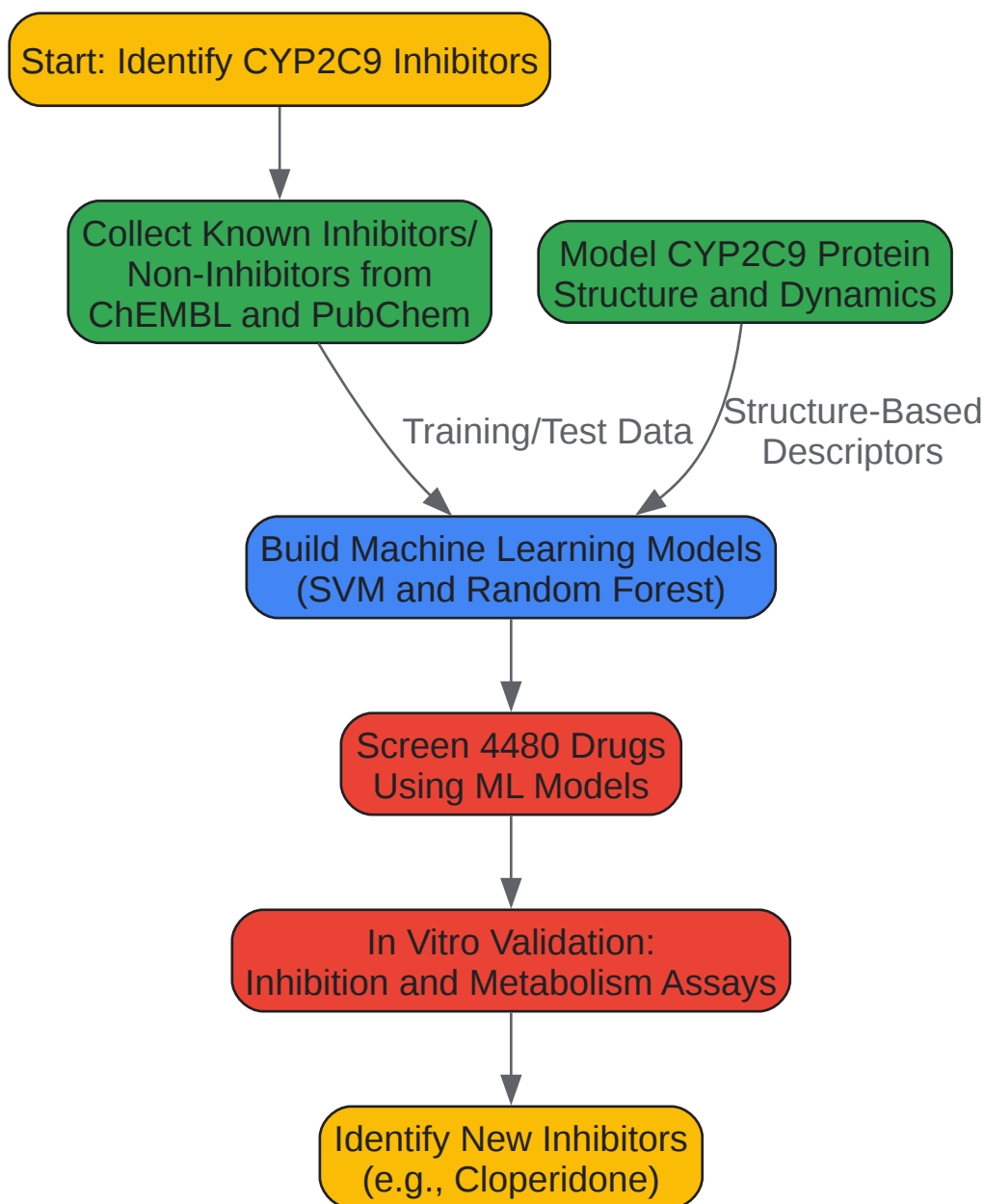
| Drug Name | Inhibition Category | Experimental IC ₅₀ Value |
|-------------|---------------------|-------------------------------------|
| Vatalanib | Strong Inhibitor | 0.067 µM [1] [2] |
| Piriqualone | Strong Inhibitor | <18 µM [1] [2] |
| Ticagrelor | Strong Inhibitor | <18 µM [1] [2] |
| Cloperidone | Strong Inhibitor | <18 µM [1] [2] |
| Sertindole | Moderate Inhibitor | 40 - 85 µM [1] [2] |

| Drug Name | Inhibition Category | Experimental IC ₅₀ Value |
|------------|---------------------|-------------------------------------|
| Asapiprant | Moderate Inhibitor | 40 - 85 μM [1] [2] |
| Duvelisib | Moderate Inhibitor | 40 - 85 μM [1] [2] |
| Dasatinib | Moderate Inhibitor | 40 - 85 μM [1] [2] |

> **Note on IC₅₀:** The IC₅₀ is the half-maximal inhibitory concentration. A lower IC₅₀ value indicates a more potent inhibitor.

Experimental Methodology for CYP Inhibition

The following diagram outlines the integrated structure-based and machine learning workflow used to identify and validate **Cloperidone** as a CYP2C9 inhibitor [1].



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The key steps of the experimental protocol are [1]:

- **Data Collection and Curation:** A dataset of known CYP2C9 inhibitors and non-inhibitors was compiled from public databases (ChEMBL and PubChem). The compounds underwent "soft" drug-like filtering and diversity clustering to create a robust training set for machine learning.
- **Protein Structure Modeling:** The flexibility of the CYP2C9 enzyme's binding site was accounted for by using an ensemble of protein structures. This ensemble included two crystal structures and five representative conformations derived from molecular dynamics simulations.

- **Machine Learning and Screening:** Machine learning models (Support Vector Machine and Random Forest) were built using both physicochemical descriptors of the molecules and their computed interaction energies with the protein structures. The best-performing model was used to screen a library of 4480 drugs.
- **Experimental Validation:** Eighteen chemically diverse drugs predicted to be inhibitors were selected for *in vitro* testing. The inhibitory potency (IC₅₀) was determined experimentally. For some compounds, including **Cloperidone**, metabolism assays were also performed to characterize the specific metabolites produced by CYP2C9.

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References

1. Machine learning-driven identification of drugs inhibiting ... [pmc.ncbi.nlm.nih.gov]
2. Machine learning-driven identification of drugs inhibiting ... [journals.plos.org]

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